![molecular formula C13H10O3 B14176875 4-Allyloxy-[1,2]naphthoquinone CAS No. 42164-68-1](/img/structure/B14176875.png)
4-Allyloxy-[1,2]naphthoquinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Allyloxy-[1,2]naphthoquinone is a derivative of naphthoquinone, a class of organic compounds known for their diverse biological activities and chemical reactivity Naphthoquinones are characterized by a quinone structure fused with a naphthalene ring, making them highly reactive and versatile in various chemical reactions
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Allyloxy-[1,2]naphthoquinone typically involves the alkylation of 1,2-naphthoquinone with allyl alcohol under acidic or basic conditions. The reaction can be catalyzed by acids such as sulfuric acid or bases like potassium carbonate. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. The product is then purified using techniques like recrystallization or chromatography to obtain a high-purity compound.
化学反応の分析
Types of Reactions: 4-Allyloxy-[1,2]naphthoquinone undergoes various chemical reactions, including:
Oxidation: The quinone structure can be further oxidized to form more complex quinone derivatives.
Reduction: Reduction of the quinone moiety can yield hydroquinone derivatives.
Substitution: The allyloxy group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products Formed:
Oxidation: Formation of more oxidized quinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of substituted naphthoquinone derivatives with various functional groups.
科学的研究の応用
4-Allyloxy-[1,2]naphthoquinone has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals due to its reactive quinone structure.
作用機序
The mechanism of action of 4-Allyloxy-[1,2]naphthoquinone involves its ability to undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can lead to cell damage and apoptosis, making it a potential candidate for anticancer therapies. Additionally, the compound can interact with various cellular targets, including enzymes and receptors, modulating their activity and affecting cellular signaling pathways.
類似化合物との比較
1,4-Naphthoquinone: A parent compound with similar quinone structure but without the allyloxy group.
Juglone (5-Hydroxy-1,4-naphthoquinone): A naturally occurring naphthoquinone with a hydroxyl group.
Lawsone (2-Hydroxy-1,4-naphthoquinone): Another naturally occurring naphthoquinone with a hydroxyl group.
Comparison: 4-Allyloxy-[1,2]naphthoquinone is unique due to the presence of the allyloxy group, which enhances its reactivity and potential applications. Compared to 1,4-naphthoquinone, it offers additional sites for chemical modification, making it a versatile compound for various synthetic and research applications. The presence of the allyloxy group also imparts different biological activities compared to juglone and lawsone, making it a valuable compound for exploring new therapeutic avenues.
特性
CAS番号 |
42164-68-1 |
|---|---|
分子式 |
C13H10O3 |
分子量 |
214.22 g/mol |
IUPAC名 |
4-prop-2-enoxynaphthalene-1,2-dione |
InChI |
InChI=1S/C13H10O3/c1-2-7-16-12-8-11(14)13(15)10-6-4-3-5-9(10)12/h2-6,8H,1,7H2 |
InChIキー |
ZNCUVIUEUCWBPS-UHFFFAOYSA-N |
正規SMILES |
C=CCOC1=CC(=O)C(=O)C2=CC=CC=C21 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(4-Methoxyphenyl)(diphenyl)methyl]-L-serylglycine](/img/structure/B14176794.png)
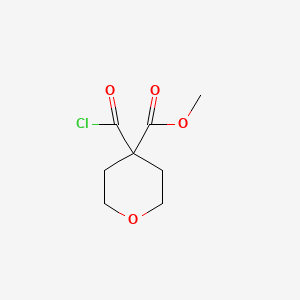

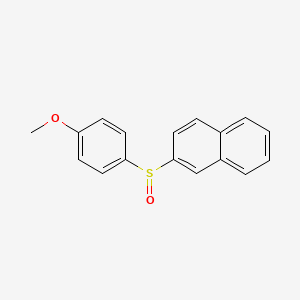
![N-[(2S,3R)-1,3-dihydroxyundecan-2-yl]benzamide](/img/structure/B14176809.png)
![2,5-Dibromo-3,6-dipentadecylthieno[3,2-b]thiophene](/img/structure/B14176819.png)
![4-[4-(1,1-Diphenylprop-1-en-2-yl)phenyl]morpholine](/img/structure/B14176821.png)
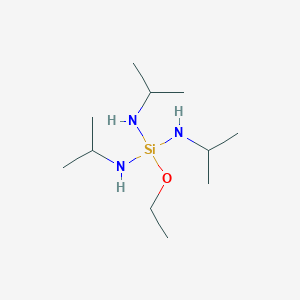


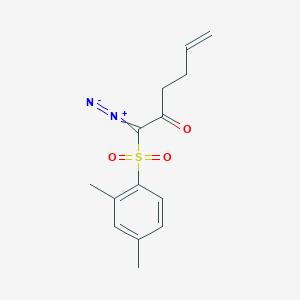
![2-Hydroxy-4-[(pyrrolo[1,2-c]pyrimidin-1-yl)amino]benzonitrile](/img/structure/B14176857.png)
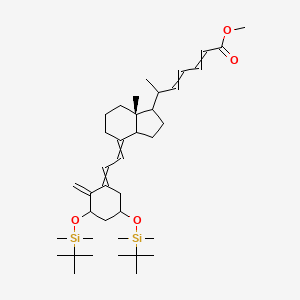
![2'-Deoxy-N-[(4-methylphenyl)carbamoyl]cytidine](/img/structure/B14176867.png)
